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molecular formula C8H14O2<br>CH3COOC6H11<br>C8H14O2 B165965 Cyclohexyl acetate CAS No. 622-45-7

Cyclohexyl acetate

Cat. No. B165965
M. Wt: 142.2 g/mol
InChI Key: YYLLIJHXUHJATK-UHFFFAOYSA-N
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Patent
US09290441B2

Procedure details

When a benzene solution containing 15 mmols of cyclohexanol, 5 mmols of ethyl acetate and 0.05 mmols of complex 1 was refluxed under argon atmosphere, GC analysis after 28 hrs showed that all of the ethyl acetate disappeared and cyclohexyl acetate was formed as a single product (Table 8, entry 1). 1H NMR and GC-MS of the isolated product were identical to cyclohexyl acetate prepared by refluxing neat acetic anhydride with cyclohexanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(O)CCCCC1.[C:14]([O:17]CC)(=[O:16])[CH3:15]>[Ru]>[C:14]([O:17][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
15 mmol
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0.05 mmol
Type
catalyst
Smiles
[Ru]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under argon atmosphere

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
C(C)(=O)OC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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